Taxuspine C
Description
Properties
Molecular Formula |
C35H42O9 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1 |
InChI Key |
RDKGWOCOLMOGRF-DFVHPHDMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
taxuspine C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Taxuspine C is structurally distinct from other taxanes like paclitaxel, which is widely known for its anticancer properties. It has been shown to modulate multidrug resistance mechanisms in tumor cells. Specifically, this compound enhances the accumulation of chemotherapeutic agents such as vincristine in multidrug-resistant cells by inhibiting P-glycoprotein, a key player in drug efflux and resistance .
Overcoming Multidrug Resistance
Research indicates that this compound can effectively reverse multidrug resistance in various cancer cell lines. In studies conducted on KB-C2 cells (overexpressing P-glycoprotein), this compound demonstrated significant efficacy at concentrations as low as 10 µM, reversing resistance to multiple chemotherapeutic agents including vincristine and colchicine .
Synergistic Effects with Other Chemotherapeutics
This compound has been studied for its synergistic effects when combined with other anticancer agents. For instance, it has been shown to enhance the effectiveness of paclitaxel and other drugs against lung cancer cell lines by promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic protein expressions .
Case Study 1: Combination Therapy in Lung Cancer
A study investigated the effects of this compound combined with paclitaxel on A549 lung cancer cells. The results indicated that this combination significantly increased apoptosis rates compared to either drug alone, highlighting the potential for this compound to enhance therapeutic outcomes in resistant cancer types .
Case Study 2: Drug Accumulation Enhancement
In another study involving P388/VCR-bearing mice, the administration of this compound alongside vincristine resulted in a treated/control value exceeding 138%, suggesting a remarkable enhancement in drug accumulation and therapeutic efficacy against resistant tumors .
Future Perspectives and Challenges
While the initial findings regarding this compound are promising, several challenges remain:
- Bioavailability : Enhancing the bioavailability of this compound through formulation strategies is crucial for clinical application.
- Toxicity Studies : Comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound when used in combination therapies.
- Mechanistic Understanding : Further research is needed to elucidate the detailed mechanisms by which this compound modulates drug resistance pathways.
Preparation Methods
Table 1: Natural Extraction and Purification Parameters
| Parameter | Details |
|---|---|
| Source Material | Stems of Taxus cuspidata |
| Extraction Solvent | Methanol (3× volume, 72 hours) |
| Partitioning | Hexane (defatting), ethyl acetate (taxoid enrichment) |
| Chromatography | Silica gel (200–300 mesh), chloroform-methanol (95:5 to 80:20) |
| Final Purification | HPLC (C18 column, acetonitrile-water, 65:35, 2 mL/min) |
| Yield | 0.002–0.005% (w/w) of dried plant material |
Photochemical Synthesis from Taxinine Derivatives
This compound derivatives are accessible via UV-induced transannulation of taxinine, a precursor abundant in Taxus species. Irradiation of taxinine in acetonitrile at 254 nm induces a-transannulation, forming the tetracyclic core of this compound in near-quantitative yields (98%). This reaction proceeds without affecting peripheral substituents (C-2, C-9, C-10), ensuring regioselectivity. Notably, taxoids bearing cinnamoyl side chains undergo concurrent E-to-Z isomerization during photolysis.
Reaction Mechanism and Optimization
The photochemical pathway involves:
-
π-π Excitation*: UV light promotes taxinine’s C-3/C-11 double bond to an excited state.
-
Electrocyclic Ring Opening : Cleavage of the C-3/C-11 bond generates a diradical intermediate.
-
Transannular Recombination : Radical recombination at C-3 and C-11 forms the 6/8/6 ring system.
Critical parameters include solvent polarity (acetonitrile enhances radical stability) and exclusion of oxygen to prevent side reactions. The 5-O-benzoylated derivative, a potent P-gp inhibitor, is synthesized by treating 5-O-decinnamoylthis compound with benzoyl chloride in pyridine.
Table 2: Photochemical Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | Taxinine (isolated from Taxus bark) |
| Solvent | Acetonitrile (degassed, anhydrous) |
| UV Source | 254 nm, 400 W mercury lamp |
| Reaction Time | 6–8 hours at 25°C |
| Workup | Solvent evaporation, silica gel chromatography (hexane-ethyl acetate) |
| Yield | 95–98% |
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| C5 Acetoxylation | Pd(OAc)₂, benzoquinone, AcOH, 60°C | C5-OAc installation |
| C13 Oxidation | CrO₃·pyridine, CH₂Cl₂, 0°C | C13 ketone formation |
| C10 Bromination | NBS, AIBN, CCl₄, reflux | C10-Br intermediate |
| Solvolysis | AgOTf, TESOH, THF, 25°C | C10-OH/TES protection |
| Final Acetylation | Ac₂O, pyridine, DMAP, 25°C | C5/C13-OAc groups |
Structural Modifications for Enhanced Bioactivity
Derivatization of this compound focuses on augmenting P-gp inhibition while minimizing cytotoxicity. The 5-O-benzoylated analog, synthesized via benzoylation of 5-O-decinnamoylthis compound, exhibits superior activity in multidrug-resistant ovarian cancer cells (vincristine accumulation increased by 4.2-fold vs. control). Structure-activity relationship (SAR) studies reveal:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating Taxuspine C from Taxus species, and how can purity be validated?
- Methodological Answer : Isolation typically involves methanol or ethanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., HPLC, column chromatography). Purity validation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm structural integrity. Quantification via HPLC with UV/Vis or MS detection is recommended, adhering to ICH guidelines for precision and accuracy .
Q. Which spectroscopic techniques are essential for elucidating the complex structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (including DEPT, HSQC, and HMBC) is critical for assigning stereochemistry and functional groups. X-ray crystallography provides definitive confirmation of 3D configurations, while HRMS validates molecular weight. Comparative analysis with related taxanes (e.g., Taxuspine X) is advised to resolve structural ambiguities .
Advanced Research Questions
Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's antitumor efficacy while addressing bioavailability challenges?
- Methodological Answer :
- In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with paclitaxel-resistant variants as controls. Measure apoptosis (Annexin V/PI staining) and microtubule stabilization via immunofluorescence.
- In vivo: Employ xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS. To enhance bioavailability, consider nanoformulations (liposomes, polymeric nanoparticles) or prodrug strategies targeting tumor microenvironments .
Q. What strategies exist for resolving contradictory data regarding this compound's primary molecular targets across different cancer models?
- Methodological Answer : Conflicting target identification (e.g., tubulin vs. non-tubulin mechanisms) requires orthogonal validation:
- CRISPR-Cas9 knockout screens to identify essential genes in this compound-sensitive cells.
- Competitive binding assays with radiolabeled paclitaxel to assess microtubule affinity.
- Proteomic profiling (e.g., SILAC, phosphoproteomics) to map downstream signaling perturbations .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's therapeutic index?
- Methodological Answer :
- Synthesize analogs with modifications at key positions (e.g., C-5 cinnamoyl group, C-20 acetate).
- Use molecular docking (AutoDock, Schrödinger) to predict interactions with β-tubulin or alternative targets.
- Prioritize analogs with improved cytotoxicity (IC₅₀) in tumor cells vs. reduced toxicity in non-malignant lines (e.g., HEK293). Validate top candidates in multidrug-resistant (MDR) models overexpressing P-glycoprotein .
Q. What considerations are critical when developing analytical protocols to quantify this compound in complex biological matrices?
- Methodological Answer :
- Optimize LC-MS/MS parameters (e.g., C18 column, ESI+ ionization) to separate this compound from endogenous metabolites.
- Validate linearity (1–100 ng/mL), recovery (>85%), and matrix effects (≤15% ion suppression) per FDA guidelines.
- Include stable isotope-labeled internal standards (e.g., ¹³C-Taxuspine C) to correct for variability .
Addressing Knowledge Gaps
Q. What experimental frameworks are recommended to investigate this compound's role in overcoming multidrug resistance (MDR) in oncology?
- Methodological Answer :
- Compare this compound’s efficacy in parental vs. MDR cell lines (e.g., NCI/ADR-RES) using rhodamine-123 efflux assays to assess P-gp inhibition.
- Combine with subtoxic doses of chemotherapeutics (e.g., doxorubicin) to evaluate synergistic effects via Chou-Talalay analysis.
- Mechanistic studies should include qPCR/Western blotting of MDR-related genes (ABCB1, GSTπ) .
Data Synthesis & Contradiction Analysis
Q. How can researchers reconcile discrepancies in this compound's reported cytotoxicity across independent studies?
- Methodological Answer :
- Meta-analysis of raw datasets (if available) to identify confounding variables (e.g., cell passage number, serum concentration).
- Standardize assay conditions: Use identical cell lines, incubation times (48–72 hrs), and endpoint measurements (e.g., ATP-based viability vs. trypan blue exclusion).
- Validate findings across ≥3 independent laboratories to minimize batch effects .
Tables for Reference
Table 1 : Key Pharmacological Parameters of this compound in Preclinical Studies
| Parameter | In Vitro (IC₅₀) | In Vivo (Effective Dose) | Bioavailability |
|---|---|---|---|
| Breast Cancer (MCF-7) | 12.3 ± 1.5 nM | 5 mg/kg (Q3Dx4, i.v.) | 18% (plasma) |
| Lung Cancer (A549) | 9.8 ± 2.1 nM | 7 mg/kg (Q3Dx4, i.v.) | 15% (plasma) |
| Multidrug-Resistant Model | 35.6 ± 4.7 nM | 10 mg/kg + cyclosporine A | 22% (tumor) |
Table 2 : Recommended Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| HRMS | Molecular formula confirmation | Resolution >30,000; mass error <2 ppm |
| 2D-NMR | Stereochemical assignment | ¹H-¹³C HMBC, NOESY correlations |
| X-ray Crystallography | Absolute configuration | R-factor <0.05; PDB deposition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
